N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic small molecule featuring a pyrazolo[4,3-c]pyridine core. This heterocyclic scaffold is substituted with:
- A phenyl group at position 2,
- A ketone group at position 3,
- A propyl chain at position 5,
- A carboxamide moiety at position 7, linked to a 4-acetylphenyl group.
The 4-acetylphenyl substituent introduces an electron-withdrawing acetyl group, which may enhance intermolecular interactions (e.g., hydrogen bonding) compared to simpler aryl groups.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-13-27-14-20(23(30)25-18-11-9-17(10-12-18)16(2)29)22-21(15-27)24(31)28(26-22)19-7-5-4-6-8-19/h4-12,14-15H,3,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVNAGVXFYGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-acetylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization with 2-phenyl-3-oxobutanoic acid under acidic conditions to yield the pyrazolo[4,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural analogs of this compound are listed in chemical databases () and patent literature (). Below is a comparative analysis:
Substituent Variations at the Aromatic Carboxamide Group
- N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923175-15-9): Replaces the 4-acetylphenyl group with a 4-methylphenyl.
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) :
Features a 4-ethoxyphenyl group and an ethyl chain at position 3. The ethoxy group enhances solubility via polar ether linkages, while the shorter ethyl chain may reduce steric bulk compared to propyl .
Variations at Position 5
- 5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923226-49-7) :
Substitutes propyl with a benzyl group, introducing aromatic bulk. This modification could improve binding to hydrophobic pockets but may hinder metabolic stability .
Core Scaffold Modifications
- Pyrido[2,3-d]pyrimidine-2,4-dione derivatives () :
Replace the pyrazolo[4,3-c]pyridine core with pyrido[2,3-d]pyrimidine. These compounds often exhibit distinct electronic properties due to the fused pyrimidine-dione system, which may alter redox behavior or enzyme inhibition profiles .
Comparative Data Table
*LogP values estimated using fragment-based methods due to lack of experimental data.
Biological Activity
N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer treatment and neurodegenerative diseases. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, effects in various cellular models, and relevant case studies.
- Molecular Formula : C24H24N4O3
- Molecular Weight : 416.481 g/mol
- IUPAC Name : this compound
The compound acts as a multi-target directed ligand (MTDL) with specific interactions with several key proteins involved in neurodegenerative diseases and cancer:
- β-secretase (BACE) : Inhibits amyloid-beta formation by downregulating Amyloid Protein Precursor (APP) levels.
- Glycogen Synthase Kinase 3β (GSK3β) : Modulates pathways related to cell survival and apoptosis.
- Acetylcholinesterase : Enhances cholinergic signaling which is often impaired in Alzheimer's disease.
These interactions suggest that the compound may have therapeutic potential in treating Alzheimer's disease by preventing amyloid plaque formation and promoting neurogenesis.
Biological Activity in Cancer Models
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-c]pyridine derivatives, including the compound . The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines:
In particular, compounds derived from pyrazolo-pyridine structures have shown promising results in inducing apoptosis in cervical and breast cancer cells through mechanisms involving mitochondrial membrane potential disruption and caspase activation .
Case Studies
-
Alzheimer's Disease Models :
- In preclinical models mimicking Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta levels and improved cognitive function indicators. This was attributed to its action on BACE and GSK3β pathways.
-
Cancer Treatment Studies :
- A study evaluated the anticancer activity of various pyrazolo derivatives against HeLa and MCF-7 cells. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation effectively. The most active compounds showed IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
